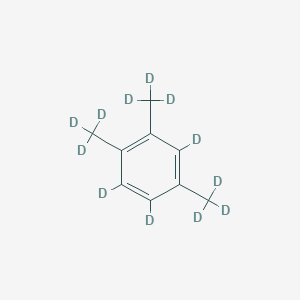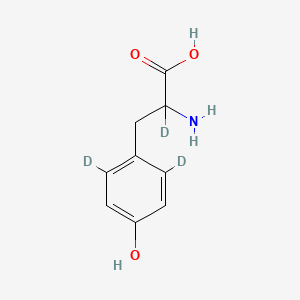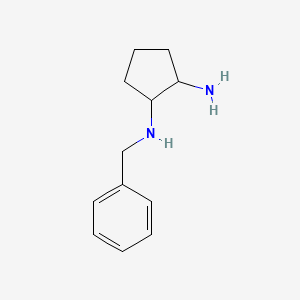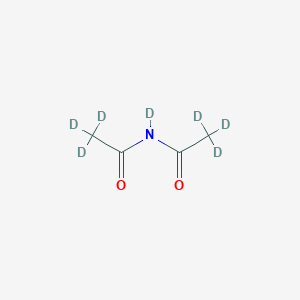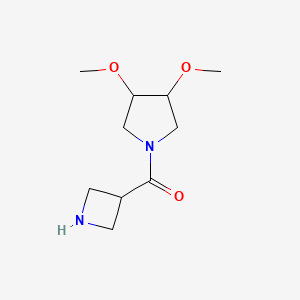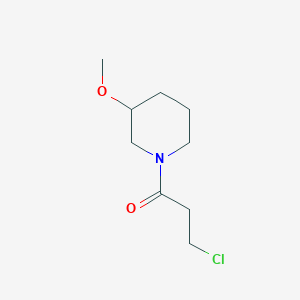
3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives were synthesized by base condensation reaction . 3-Chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one was obtained by N-acylation of 5H-dibenz[b,f]azepine .Molecular Structure Analysis
The InChI code for 3-Chloro-1-(piperidin-1-yl)propan-1-one is 1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 .Chemical Reactions Analysis
The synthesized compounds were evaluated for antioxidant activity by β-carotene–linoleic acid model system . Typically, compound 2 showed weak antioxidant activity, whereas coupling of different amino acids enhances the antioxidant activities based on the presence of different functional groups .Physical And Chemical Properties Analysis
3-Chloro-1-(piperidin-1-yl)propan-1-one has a boiling point of 77-80 C at 0.1 mmHg and a melting point of 84 C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound can be used in the synthesis of novel derivatives with antioxidant activity . These derivatives have shown potential in inhibiting lipid peroxidation and human low-density lipoprotein (LDL) oxidation . This suggests that they could be used in the development of treatments for diseases associated with oxidative stress, such as cardiovascular and inflammatory diseases .
Free Radical Scavenging
The compound and its derivatives can act as free radical scavengers . Free radicals, which are generated in many bioorganic redox processes, may induce oxidative damage in various components of the body (e.g., lipids, proteins, and nucleic acids) and may also be involved in processes leading to the formation of mutations . Therefore, these compounds could be used in the development of therapies to counteract the damage caused by free radicals .
Preventive Medicine
Given their antioxidant and free radical scavenging properties, these compounds could be used in preventive medicine . They could potentially be used to develop novel therapeutic approaches to prevent diseases associated with oxidative stress .
Cancer Research
The compound and its derivatives could be used in cancer research . Given their ability to counteract the damage caused by free radicals, they could potentially be used in the development of treatments for cancer, a disease often associated with oxidative stress .
Aging Research
The compound and its derivatives could be used in aging research . Oxidative stress and free radicals have been associated with aging. Therefore, these compounds could potentially be used in the development of treatments to slow down the aging process .
Diabetes Research
The compound and its derivatives could be used in diabetes research . Oxidative stress and free radicals have been associated with diabetes. Therefore, these compounds could potentially be used in the development of treatments for diabetes .
Atherosclerosis Research
The compound and its derivatives could be used in atherosclerosis research . Oxidative modification of low-density lipoproteins (LDLs) may play a role in the development of atherosclerosis . Therefore, these compounds, which have shown potential in inhibiting LDL oxidation, could potentially be used in the development of treatments for atherosclerosis .
Neuroprotective Activity
The compound and its derivatives could potentially show neuroprotective activity . Some tricyclic amines and their chemical structure have shown antioxidant neuroprotective activity in vitro . Therefore, these compounds could potentially be used in the development of treatments for neurodegenerative diseases .
Wirkmechanismus
The antioxidant activities of the synthesized compounds are based on the presence of different functional groups . Free radicals, which are generated in many bioorganic redox processes, may induce oxidative damage in various components of the body and may also be involved in processes leading to the formation of mutations .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIGXYYRXBBSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



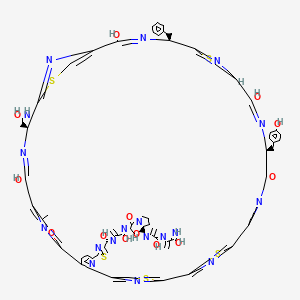

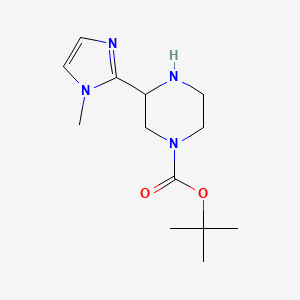
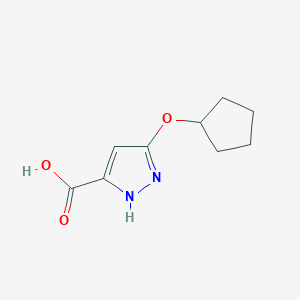
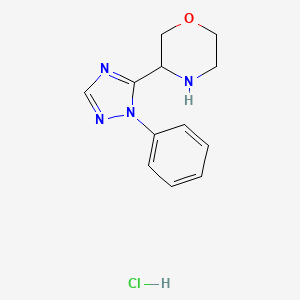
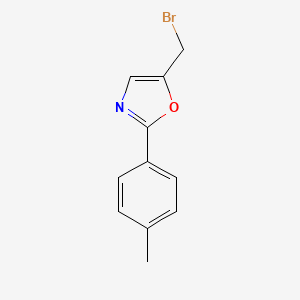
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)
